4-(3-Aminobutyl)phenol, (R)-

Stereoselectivity Chiral Pharmacology Receptor Binding

Procuring generic racemic 4-(3-aminobutyl)phenol compromises stereoselective synthesis and bioanalytical accuracy. This (R)-enantiomer (CAS 115548-15-7, ≥95%) is the essential chiral scaffold for (R,R)-dobutamine via reductive amination and the definitive standard for stereoselective labetalol metabolism studies. • Enantiopure (R)-amine ensures correct chiral recognition at monoamine transporters and TAAR1. • Eliminates confounding (S)-isomer activity in pharmacological profiling. Available in research quantities from mg to gram scale.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 115548-15-7
Cat. No. B038534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminobutyl)phenol, (R)-
CAS115548-15-7
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)N
InChIInChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/t8-/m1/s1
InChIKeyWNTVTQIJPAFZEL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: (R)-4-(3-Aminobutyl)phenol


4-(3-Aminobutyl)phenol, (R)- is a chiral phenolic amine (C₁₀H₁₅NO, MW 165.23) and the (R)-enantiomer of a key pharmacophore . It serves as the core scaffold for the synthetic catecholamine dobutamine, where it is N-substituted with a 2-(3,4-dihydroxyphenyl)ethyl group [1]. Its structure also corresponds to p-hydroxyhomoamphetamine, a metabolite of the antihypertensive agent labetalol [2]. The (R)-configuration at the C3 stereogenic center is critical for its interaction with chiral biological targets, directly impacting its utility as a selective pharmacological probe or synthetic intermediate.

Substitution Failure: (R)-4-(3-Aminobutyl)phenol


In-class compounds cannot be simply interchanged due to the critical role of stereochemistry. The (R)-enantiomer is not a generic equivalent of its (S)-enantiomer or the racemic mixture, as chiral recognition by biological targets such as monoamine transporters and receptors is often highly stereoselective [1]. While quantitative head-to-head binding data is scarce in the public domain, the fundamental principle of enantioselective pharmacology dictates that the (R)-configured amine in the butyl chain will exhibit a distinct pharmacodynamic profile from its (S)-counterpart [2]. Furthermore, structural analogs like tyramine (4-(2-aminoethyl)phenol) differ in chain length, which impacts receptor affinity and functional activity, making them unsuitable substitutes for studies requiring precise molecular geometry [3].

Comparative Evidence for (R)-4-(3-Aminobutyl)phenol


Chiral Identity vs. Racemate

The single (R)-enantiomer is the essential component for constructing the pharmacologically active (R,R)-dobutamine, which is more potent than other diastereomers. The racemic mixture (CAS 52846-75-0) or the (S)-enantiomer (CAS 74248-90-1) cannot serve as a direct substitute for applications demanding (R)-stereochemistry [1]. A direct, quantitative binding comparison between the (R)- and (S)-enantiomers at a defined biological target is not available in the current public literature, representing a critical data gap [2].

Stereoselectivity Chiral Pharmacology Receptor Binding

Butyl vs. Ethyl Chain Affinity

Vendor claims suggest the (R)-butyl chain analog possesses 30% higher receptor affinity compared to the shorter-chain tyramine (4-(2-aminoethyl)phenol) . However, this specific quantitative difference lacks a verifiable primary literature source and cannot be substantiated through peer-reviewed data. The claim is noted as class-level inference based on general structure-activity relationships, where a longer, lipophilic alkyl chain can enhance binding to monoamine transporters [1].

Structure-Activity Relationship Monoamine Transporter Ligand Design

Metabolic Fate: Labetalol Metabolite

The racemic form of 4-(3-aminobutyl)phenol was definitively identified in human urine following labetalol administration, confirming its role as a specific oxidative metabolite [1]. This established metabolic pathway differentiates it from simple structural analogs like tyramine, which is an endogenous trace amine. For researchers studying labetalol pharmacokinetics or developing metabolite-specific assays, the (R)-enantiomer is a required standard.

Drug Metabolism Labetalol Pharmacokinetics

Validated Applications for (R)-4-(3-Aminobutyl)phenol


Stereospecific (R,R)-Dobutamine Synthesis

The (R)-configured amine is essential for reductive amination with 3,4-dihydroxyphenylacetone derivatives to yield the cardioselective (R,R)-dobutamine diastereomer. Using the (S)-enantiomer or racemic starting material leads to mixed isomers with potentially different pharmacological profiles [1].

Chiral Standard for Labetalol Pharmacokinetics

As an identified metabolite of the antihypertensive labetalol, the (R)-enantiomer is required as a quantitative analytical standard to accurately measure stereoselective metabolism and excretion in clinical and forensic toxicology [2].

TAAR Pharmacological Probe

Given the known stereoselectivity of TAAR1 for amphetamine-like structures, the optically pure (R)-enantiomer is the correct tool for studying structure-activity relationships at this receptor, where the (S)-form would confound results [3].

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